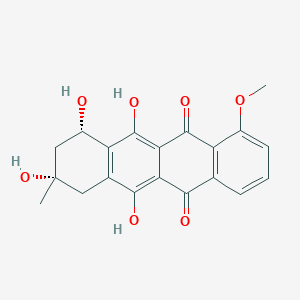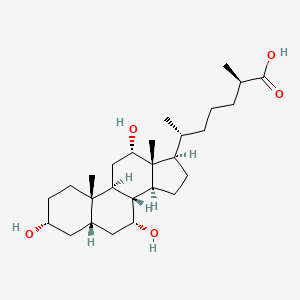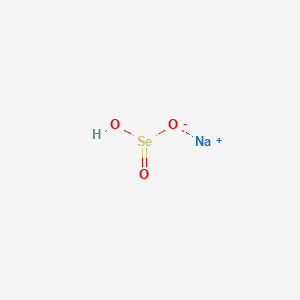
Bisélénite de sodium
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of sodium biselenite involves chemical reactions that yield it as a product. Research has explored various synthesis methods, including those involving sodium compounds as precursors. For instance, the synthesis and structural characterization of sodium compounds have been described, indicating methods that could be adapted for sodium biselenite synthesis (Niemeyer & Power, 1996).
Molecular Structure Analysis
The molecular structure of sodium biselenite has been studied using techniques such as NMR and X-ray diffraction analysis. These studies reveal the arrangement of atoms within the compound and how this structure influences its properties. For example, research on sodium compounds like sodium biselenite highlights the complex ionic structures and the coordination environment around sodium ions, providing insights into the molecular structure of sodium biselenite (Gentile, White, & Cavalluzzo, 1976).
Chemical Reactions and Properties
Sodium biselenite participates in various chemical reactions, leading to the formation of new compounds. Its reactivity is influenced by its chemical structure and the presence of selenium and sodium ions. Studies on related sodium compounds demonstrate the reactivity of sodium ions in different environments, providing a basis for understanding sodium biselenite's chemical behavior (Avis et al., 1996).
Physical Properties Analysis
The physical properties of sodium biselenite, such as melting point, solubility, and density, are crucial for its application in various fields. Research on similar sodium-based compounds offers insights into these properties, suggesting how sodium biselenite might behave under different conditions (Kühnel, Reber, & Battaglia, 2017).
Chemical Properties Analysis
The chemical properties of sodium biselenite, including its reactivity, oxidation state, and interaction with other compounds, are key to its applications in chemistry and materials science. Studies on sodium compounds provide a comparative perspective on the chemical properties of sodium biselenite, highlighting its potential reactivity and applications in various chemical reactions (Maddock et al., 2015).
Applications De Recherche Scientifique
Microbiologie
Le bisélénite de sodium est utilisé en microbiologie pour la préparation de diverses bases de bouillon . Celles-ci incluent la base de bouillon au sélénite (CM0395), la base de bouillon au sélénite mannitol (CM0399) et la base de bouillon au sélénite cystéine (CM0699) .
Enrichissement sélectif des espèces de Salmonella
Le milieu complet préparé à l'aide de this compound est recommandé pour l'enrichissement sélectif des espèces de Salmonella provenant de divers échantillons . Cela en fait un outil précieux dans le domaine de la sécurité alimentaire et de la santé publique.
Préparation d'additifs pour milieux
Le this compound est utilisé comme additif pour milieux dans les milieux microbiologiques . Il est utilisé dans la préparation d'additifs pour milieux pour diverses applications microbiologiques.
Toxicologie
Le this compound est toxique par inhalation et en cas d'ingestion . Il a des effets cumulatifs, ce qui en fait un sujet d'intérêt dans les études de toxicologie.
Mécanisme D'action
Target of Action
Sodium biselenite is primarily used in the selective enrichment of Salmonella species from various samples . It is a key component in the preparation of Selenite Broth Base, Mannitol Selenite Broth Base, and Selenite Cystine Broth Base .
Mode of Action
Sodium biselenite acts as a selective agent in the growth medium. It inhibits many species of gram-positive and gram-negative bacteria, including enterococci and coliforms . This selective inhibition allows for the enrichment of Salmonella species in the growth medium .
Biochemical Pathways
It is known that sodium biselenite reduces the growth of many bacterial species, allowing for the selective enrichment of salmonella species . This suggests that Sodium biselenite may interfere with essential biochemical pathways in these inhibited bacterial species.
Pharmacokinetics
It is known that sodium biselenite is toxic and corrosive, and it can cause cumulative effects . Therefore, it should be handled with care to prevent exposure and potential harm.
Result of Action
The primary result of Sodium biselenite’s action is the selective enrichment of Salmonella species in the growth medium . By inhibiting the growth of other bacterial species, Sodium biselenite allows for the proliferation of Salmonella species, facilitating their detection and study .
Action Environment
The efficacy and stability of Sodium biselenite can be influenced by environmental factors. For instance, Sodium biselenite is very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment . Therefore, it is crucial to prevent its release into the environment . Additionally, Sodium biselenite should be stored at a temperature between 10°C to 30°C to maintain its stability .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
sodium;hydrogen selenite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Na.H2O3Se/c;1-4(2)3/h;(H2,1,2,3)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHYAUPVXSYITQV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O[Se](=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HNaO3Se | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10102-18-8 (Parent) | |
| Record name | Sodium biselenite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007782823 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2064814 | |
| Record name | Sodium selenite (NaHSeO3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2064814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7782-82-3 | |
| Record name | Sodium biselenite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007782823 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium selenite (NaHSeO3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2064814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium hydrogenselenite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.060 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM BISELENITE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HIM8PP9M79 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



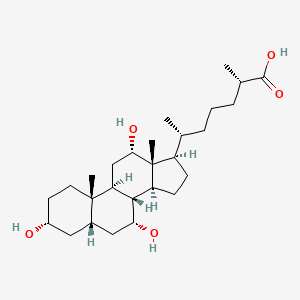

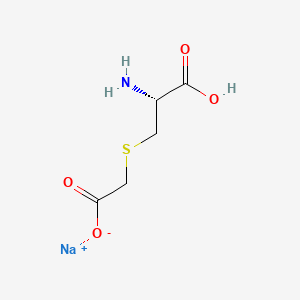
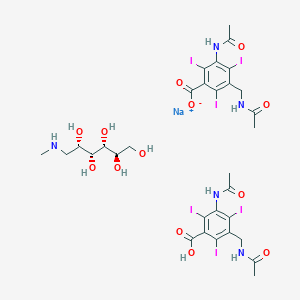
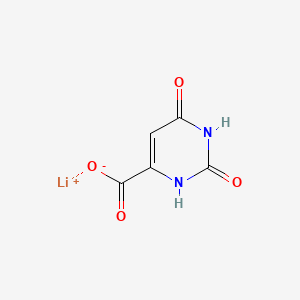

![(4S,5S)-4-[[2-(azidomethyl)phenyl]methyl]-2-[4-(3-hydroxypropoxy)phenyl]-5-phenyl-N-(phenylmethyl)-5H-oxazole-4-carboxamide](/img/structure/B1261128.png)

![(2R)-2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoate](/img/structure/B1261132.png)

